molecular formula C10H16Cl2IN B130456 Benzyltrimethylammonium dichloroiodate CAS No. 114971-52-7

Benzyltrimethylammonium dichloroiodate

Cat. No. B130456
CAS RN: 114971-52-7
M. Wt: 348.05 g/mol
InChI Key: PPDJNZTUDFPAHX-UHFFFAOYSA-N
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Description

Benzyltrimethylammonium dichloroiodate (BTMA-ICl2) is a slightly brown solid and hygroscopic . It is also known as Benzyltrimethylammonium dichloroiodide . It is used in the mechanism of oxidation .


Molecular Structure Analysis

The linear formula of this compound is C6H5CH2N(ICl2)(CH3)3 . Its molecular weight is 348.05 . The SMILES string representation is Cl[I-]Cl.CN+©Cc1ccccc1 .


Chemical Reactions Analysis

This compound is used in the oxidation of benzyl alcohol . It is also used in the iodination of phenols . In the oxidation of lactic acid, mandelic acid, and ten monosubstituted mandelic acids, the reaction involves the transfer of a hydride ion to a this compound–zinc dichloride complex in the rate-determining step .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 125.0 to 128.0 degrees Celsius . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

  • Iodination of Phenolic Units in Calix[4]arenes

    • Benzyltrimethylammonium dichloroiodate is used as an effective iodinating reagent for phenolic units in calix[4]arenes. This process is an alternative to the mercury salt method, which can produce unwanted side reactions like the formation of quinones (Klenke & Friedrichsen, 1998).
  • Synthesis of Hydroximoyl Chlorides from Aldoximes

  • Regioselective Iodination of Flavones

    • The substance is used for the regioselective iodination of 5,7-dioxygenated flavones, leading to the formation of 6-iodoflavones with good selectivity. This process is advantageous for compounds with a free phenol group at C5 (Quintin & Lewin, 2004).
  • Oxidation of Organic Acids

    • This compound is used in the oxidation of various organic acids, such as formic and oxalic acids, leading to the formation of carbon dioxide. The process involves a first-order reaction with respect to the reagent and the organic acid (Gupta & Kothari, 2001).
  • Oxidation of Thioacids

    • It effectively oxidizes thioacids like thioglycolic, thiolactic, and thiomalic acids to their corresponding disulfide dimer. This reaction is also first-order with respect to both the thioacid and the reagent (Suri, Kothari, & Banerji, 1996).
  • Oxidation of α-Hydroxy Acids

    • The reagent is used for the oxidation of α-hydroxy acids like lactic acid and mandelic acid, leading to the formation of the corresponding oxo acid. This process shows a substantial kinetic isotope effect, suggesting a mechanism involving hydride ion transfer (Goyal & Kothari, 2003).
  • Oxidation of Phosphorus Oxyacids

    • This compound is utilized in the oxidation of lower phosphorus oxyacids, resulting in oxyacids with phosphorus in a higher oxidation state. This reaction also involves a first-order process with respect to the reagent and the oxyacid (Suri, Kothari, & Banerji, 1997).
  • Recyclable Reagents for Aromatic Iodination

    • Polymer-bound versions of this compound have been developed as recyclable reagents for the iodination of activated benzene and naphthalene derivatives. These reagents demonstrate good efficiency and monoselectivity in aromatic iodination (Mitra & Sreekumar, 1997).
  • Halogenation and Oxidation of Various Compounds

    • It is used for effective halogenation and oxidation in various chemical processes, including electrophilic halogen-substitution, α-halogenation, halogen-addition, and oxidation of numerous organic compounds (Kajigaeshi & Kakinami, 1993).
  • Oxidation of Methionine

    • The oxidation of methionine by this compound in acetic acid leads to the formation of sulphoxide. This reaction is first order with respect to methionine, the reagent, and zinc chloride (Garg & Kothari, 2006).
  • Iodination of Anilines

    • A combination of this compound with sodium bicarbonate is used as an inexpensive and environmentally friendly iodinating agent for anilines, producing monoiodinated anilines in good yields (Kosynkin & Tour, 2001).

Mechanism of Action

Target of Action

Benzyltrimethylammonium dichloroiodate is an organic ammonium compound It is known to be used in the determination of α-diol content in epoxy resins .

Mode of Action

It is known to be involved in the mechanism of oxidation .

Biochemical Pathways

It is known to promote an eco-compatible synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions .

Pharmacokinetics

It is soluble in dmso (sparingly) and methanol (slightly) , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. It is known to cause irritation to the eyes, skin, and respiratory tract. Accidental ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

Action Environment

This compound is a slightly brown solid and hygroscopic . It is light sensitive and should be stored at 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Exposure to Benzyltrimethylammonium dichloroiodate can cause irritation to the eyes, skin, and respiratory tract . It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Relevant Papers

  • “An Efficient Synthesis of 4-Thiocyanato Anilines Using this compound and Ammonium Thiocyanate in Dmso:H2o” by Matt A. Peterson, Reuben Dass, Justin D. Singleton .
  • "Iodination of Phenols by Use of this compound(1–)" .
  • "Kinetics and Mechanism of the Oxidation of Some α-Hydroxy Acids by this compound" .

properties

InChI

InChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDJNZTUDFPAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114971-52-7
Record name Benzyltrimethylammonium dichloroiodate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114971-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzyltrimethylammonium dichloroiodate?

A1: The molecular formula of this compound is C10H16Cl2IN. It has a molecular weight of 360.05 g/mol.

Q2: Is there any spectroscopic data available for BTMACI?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, typical characterization techniques for similar compounds include NMR (1H and 13C), IR, and mass spectrometry. These techniques can provide information on the structure, purity, and composition of BTMACI.

Q3: Is BTMACI a stable compound?

A3: BTMACI is recognized for its stability, making it a convenient reagent for various chemical transformations. []

Q4: Under what conditions is BTMACI typically used?

A4: BTMACI is often employed in reactions carried out in solvents like dichloromethane [], methanol [], acetic acid [, , ], and tetrahydrofuran []. The choice of solvent depends on the specific reaction and desired outcome.

Q5: What is the primary application of this compound in organic synthesis?

A5: BTMACI is primarily used as a reagent for the iodination of various organic compounds. [, , , , , , , , ]

Q6: What types of compounds can be iodinated using BTMACI?

A6: BTMACI effectively iodinates a wide range of substrates, including aromatic amines [, ], phenols [, ], aromatic ethers [, ], acetanilides [, ], arenes [], thiophenes [], and calix[4]arenes. []

Q7: Can BTMACI be used for other halogenation reactions besides iodination?

A7: Yes, BTMACI can also participate in chlorination and bromination reactions in the presence of appropriate co-reagents. [, , ] For instance, it facilitates the α-chlorination of aromatic acetyl derivatives. [, ]

Q8: What is the role of zinc chloride in reactions involving BTMACI?

A8: Zinc chloride often acts as a Lewis acid catalyst in reactions involving BTMACI. [, , , , , , ] It is believed to enhance the electrophilicity of the iodinating species, thereby facilitating the reaction. [, ]

Q9: Does benzyltrimethylammonium chloride influence reactions with BTMACI?

A9: The addition of benzyltrimethylammonium chloride has been observed to slightly enhance the reaction rate in some cases. [, , ]

Q10: What is the proposed reactive oxidizing species in reactions involving BTMACI and zinc chloride?

A10: The reactive oxidizing species in such reactions is postulated to be [(PhCH2Me3N)+(IZn2Cl6)-]. [, ]

Q11: Can you explain the mechanism of iodination using BTMACI?

A11: While the exact mechanism depends on the specific substrate and reaction conditions, it generally involves the electrophilic attack of the iodinating species (likely [(PhCH2Me3N)+(IZn2Cl6)-]) on the electron-rich site of the substrate, leading to the substitution of a hydrogen atom with iodine.

Q12: How does the structure of BTMACI contribute to its reactivity?

A12: The benzyltrimethylammonium cation acts as a counterion, stabilizing the reactive iodinating species. The presence of two chloro ligands on the iodine center enhances its electrophilicity, making it more reactive towards electron-rich substrates.

Q13: Are there any studies on modifying the BTMACI structure to alter its reactivity or selectivity?

A13: While the provided research focuses primarily on BTMACI itself, structural modifications of similar quaternary ammonium polyhalides are known to influence their reactivity and selectivity. Further research exploring variations in the benzyl or quaternary ammonium moiety of BTMACI could reveal interesting insights into structure-activity relationships.

Q14: Are there any applications of BTMACI beyond halogenation reactions?

A14: BTMACI has shown promise in the multi-component synthesis of 6-bromoquinolines and 6-iodoquinolines. [] Furthermore, it acts as a catalyst in the four-component synthesis of fully functionalized pyrroles. []

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